molecular formula C16H8O4 B137992 Frutinone A CAS No. 38210-27-4

Frutinone A

Cat. No.: B137992
CAS No.: 38210-27-4
M. Wt: 264.23 g/mol
InChI Key: RFWULRHBGYKEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Frutinone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

chromeno[4,3-b]chromene-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWULRHBGYKEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331693
Record name Frutinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38210-27-4
Record name 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38210-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frutinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Frutinone A
Reactant of Route 2
Frutinone A
Reactant of Route 3
Frutinone A
Reactant of Route 4
Frutinone A
Reactant of Route 5
Frutinone A
Reactant of Route 6
Reactant of Route 6
Frutinone A
Customer
Q & A

Q1: What is Frutinone A and where is it found?

A1: this compound is a naturally occurring chromonocoumarin, specifically a 6H, 7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione. It was first isolated from the leaves and root bark of Polygala fruticosa Berg. []. Further research has identified this compound in other Polygala species, including P. gazensis and P. teretifolia [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H10O5 and a molecular weight of 306.27 g/mol. [, ]

Q3: What are the notable biological activities of this compound?

A3: this compound exhibits several biological activities: * Potent CYP1A2 Inhibition: this compound acts as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, demonstrating mixed and competitive inhibition in vitro [, ].* Antifungal Activity: Studies have shown this compound to possess antifungal properties against Cladosporium cucumerinum and Candida albicans [, ].

Q4: How does this compound interact with CYP1A2?

A4: Research suggests this compound interacts with CYP1A2 through reversible binding, exhibiting both mixed (Ki = 0.48 µM) and competitive (Ki = 0.31 µM) inhibition, depending on the substrate used []. Docking simulations have proposed two potential binding sites within the CYP1A2 enzyme, one for inhibitors and one for substrates, suggesting a complex interaction mechanism [].

Q5: What is the significance of this compound's CYP1A2 inhibitory activity?

A5: The potent inhibition of CYP1A2 by this compound raises concerns about potential drug-herb interactions. As CYP1A2 plays a crucial role in the metabolism of various drugs, the presence of this compound in herbal extracts from P. fruticosa could significantly alter drug pharmacokinetics, leading to unexpected effects [].

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: Yes, researchers have explored SAR by synthesizing this compound derivatives and evaluating their inhibitory activity against CYP1A2. These studies revealed that modifications around the this compound core can significantly impact its potency, with some derivatives exhibiting nanomolar IC50 values against CYP1A2 [].

Q7: What synthetic routes are available for this compound?

A7: Several synthetic approaches have been developed for this compound, including:* Three-Step Synthesis from 2′-Hydroxyacetophenone: This protocol utilizes inexpensive starting materials and involves a Baker-Venkataraman rearrangement followed by intramolecular nucleophilic substitution [].* PhIO-Mediated Dehydrogenation: This method constructs the chromone skeleton via dehydrogenation of chromanones and has been successfully applied to the synthesis of this compound [].* Palladium-Catalyzed C-H Activation/Carbonylation: This approach utilizes palladium catalysis to construct the chromone-annelated coumarin core, allowing for facile substitutions and SAR exploration [].* Tributylphosphine-Catalyzed Tandem Acyl Transfer-Cyclization: This method employs a Lewis-base catalyzed reaction to efficiently synthesize this compound and its derivatives [, ].

Q8: Has this compound been investigated for its potential in treating diabetic cardiomyopathy?

A8: Yes, a network pharmacology study explored the therapeutic potential of this compound, alongside other compounds, for treating diabetic cardiomyopathy. The study suggests this compound might act on targets like ADRB2, contributing to the regulation of pathways like Adrenergic signaling in cardiomyocytes [].

Q9: What is the potential role of this compound in ginseng's immunomodulatory effects?

A9: Research indicates that this compound, as a constituent of ginseng, may play a role in the herb's immunomodulatory activities, specifically influencing macrophage function. This effect might be linked to the regulation of glutathione and choline metabolism, potentially influencing macrophage polarization towards the M2 phenotype [].

Q10: Are there any computational studies investigating this compound?

A10: Yes, molecular docking studies have been employed to investigate the interactions of this compound with various targets, including those involved in diabetic cardiomyopathy [] and cancer []. These simulations provide insights into the binding affinities and potential mechanisms of action of this compound.

Q11: What is the antioxidant activity of this compound?

A11: this compound, possessing isolated phenolic groups, exhibits moderate antioxidant activity. Cyclic voltammetry studies revealed an oxidation potential between 0.45 and 0.8 V, and it demonstrated some protective effects against lipid peroxidation and AAPH-mediated oxidation of serum albumin [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.